molecular formula C18H17ClN6O B11153123 [4-chloro-2-(1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

[4-chloro-2-(1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B11153123
M. Wt: 368.8 g/mol
InChI Key: NSGXCNWINAUBOM-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a phenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile under acidic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the piperazine moiety is often added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and piperazine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is being explored for its potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The phenyl and piperazine groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    4-phenoxyaniline compound with tetrachlorostannane: Another complex organic compound with different functional groups.

    Benazepril related compound A: A pharmaceutical compound with a different therapeutic application.

Uniqueness

What sets 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone apart is its combination of a tetrazole ring, phenyl group, and piperazine moiety. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H17ClN6O

Molecular Weight

368.8 g/mol

IUPAC Name

[4-chloro-2-(tetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H17ClN6O/c19-14-6-7-16(17(12-14)25-13-20-21-22-25)18(26)24-10-8-23(9-11-24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2

InChI Key

NSGXCNWINAUBOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

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